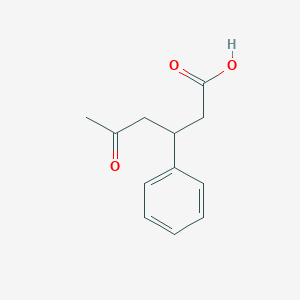

5-Oxo-3-phenylhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-3-phenylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)7-11(8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGWBMXFSCILOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874303 | |

| Record name | 5-oxo-3-phenyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-47-4 | |

| Record name | 5-oxo-3-phenyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Oxo 3 Phenylhexanoic Acid

General Synthetic Approaches to 5-Oxo-3-phenylhexanoic Acid

The preparation of 5-oxo-3-phenylhexanoic acid and related γ-keto acids often employs carbon-carbon bond-forming reactions. A primary and well-established method is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In a typical approach for structurally similar compounds like 5-oxohexanoic acid, acetone (B3395972) is reacted with an acrylic acid derivative. google.com This reaction is generally catalyzed by a basic catalyst, such as a primary amine. The process involves the addition of the enolate of acetone to the acrylic acid component. google.comgoogle.com By analogy, a plausible route to 5-oxo-3-phenylhexanoic acid would involve the Michael addition of an appropriate phenyl-substituted nucleophile to a vinyl ketone or a related α,β-unsaturated carbonyl compound.

Table 1: Key Features of Michael Addition for Synthesis of Related 5-Oxoalkanoic Acids

| Feature | Description | Reference |

| Reactants | A ketone (e.g., acetone) and an α,β-unsaturated carbonyl compound (e.g., acrylic acid or its ester). | google.comgoogle.com |

| Catalyst | Typically a basic catalyst, such as a primary amine (e.g., isopropylamine). | google.comgoogle.com |

| Conditions | Elevated temperatures and pressures above the vapor pressure of the reaction mixture. | google.comgoogle.com |

| Key Challenge | Formation of by-products like mesityl oxide from the self-condensation of the ketone. | google.com |

Stereoselective Synthesis of 5-Oxo-3-phenylhexanoic Acid Enantiomers

The presence of a stereocenter at the C3 position (the carbon bearing the phenyl group) makes the stereoselective synthesis of 5-oxo-3-phenylhexanoic acid a significant challenge. Modern asymmetric catalysis offers several strategies to control the stereochemical outcome.

Asymmetric Michael additions are powerful methods for creating stereochemically complex products from simple starting materials. nih.gov These reactions are particularly relevant for synthesizing precursors to chiral γ-keto acids. The use of chiral catalysts can direct the addition of a nucleophile to an α,β-unsaturated compound to produce a specific enantiomer.

For the synthesis of related β-keto esters, 1,3-dicarbonyl compounds are common nucleophiles due to their acidity, which allows for easy deprotonation under mild conditions by various chiral catalysts. nih.gov Chiral bifunctional organocatalysts, for example, have been successfully used in the asymmetric α-regioselective Michael addition of vinylogous α-ketoester enolates to nitroolefins, yielding products with excellent enantioselectivities (94–99% ee). rsc.org Another approach involves using chiral magnesium BINOL-derived phosphate (B84403) catalysts for the enantioselective Mukaiyama-Michael reaction of silyl (B83357) ketene (B1206846) acetals with β,γ-unsaturated α-keto esters, achieving high yields and enantioselectivities (up to 98% ee). organic-chemistry.org

When a reaction produces a mixture of diastereomers, strategies for their enrichment or separation are crucial. In the context of Michael additions involving β-keto esters, the product's α-carbon stereogenic center can be prone to epimerization. nih.gov This characteristic can be exploited in a process known as a crystallization-induced diastereomer transformation (CIDT).

In this strategy, a chiral catalyst not only facilitates the initial C-C bond formation but also promotes the epimerization of the newly formed stereocenter. nih.gov If one diastereomer is less soluble and crystallizes from the reaction mixture, the equilibrium between the diastereomers in solution will be continuously shifted towards the crystallizing product. This dynamic process, which merges the asymmetric reaction with crystallization, can lead to the isolation of a single diastereomer in high yield and diastereoselectivity. nih.gov A nickel(II)-diamine catalyst, for example, has been shown to both catalyze the Michael addition and rapidly epimerize the adduct to facilitate a CIDT. nih.gov

The field of asymmetric catalysis provides a broad toolkit for the enantioselective synthesis of chiral molecules. ehu.eus For reactions producing compounds structurally related to 5-oxo-3-phenylhexanoic acid, various catalytic systems have been developed.

Lewis Acid Catalysis : Chiral Lewis acids are widely used to activate substrates and control the stereochemistry of reactions. For example, the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, has been used in conjunction with chiral co-catalysts in asymmetric Diels-Alder and carbonyl-ene cyclization reactions. mdpi.com

Organocatalysis : Chiral small organic molecules can act as catalysts, avoiding the use of metals. Bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, have been employed in asymmetric Michael additions to generate products with high enantiomeric excess. researchgate.net

Transition Metal Catalysis : Complexes of metals like rhodium, copper, and nickel with chiral ligands are effective catalysts for various asymmetric transformations, including conjugate additions. nih.govnih.gov For instance, rhodium-catalyzed 1,4-addition of arylzinc reagents has been used for the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. nih.gov

The direct asymmetric synthesis of trisubstituted aziridines from N-Boc imines and α-diazo esters also demonstrates the power of modern catalysis to control multiple stereocenters with high selectivity, a principle applicable to complex targets like substituted hexanoic acids. nih.gov

Functional Group Interconversions and Derivatization of 5-Oxo-3-phenylhexanoic Acid

The carboxylic acid and ketone functionalities in 5-oxo-3-phenylhexanoic acid are hubs for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Esterification: The carboxylic acid group can be readily converted into an ester. The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, and to drive the equilibrium towards the ester product, water is typically removed as it is formed. learncbse.in

Hydrolysis: Conversely, an ester derivative of 5-oxo-3-phenylhexanoic acid can be hydrolyzed back to the parent carboxylic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The ester is heated with a dilute aqueous acid, shifting the equilibrium towards the carboxylic acid and alcohol. learncbse.in

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

The kinetics of hydrolysis for various esters have been studied, confirming that the reaction mechanism can be influenced by factors such as the structure of the ester and the nature of the acid catalyst. zenodo.org

Table 2: Summary of Esterification and Hydrolysis Reactions

| Reaction | Reagents | Catalyst | Key Feature |

| Esterification | Carboxylic acid, Alcohol | Strong acid (e.g., H₂SO₄) | Reversible; water removal drives reaction forward. learncbse.in |

| Acid Hydrolysis | Ester, Water | Strong acid (e.g., HCl) | Reversible; reverse of Fischer esterification. learncbse.in |

| Base Hydrolysis | Ester, Strong base (e.g., NaOH) | None (base is a reagent) | Irreversible; forms a carboxylate salt intermediate. |

Formation of Ketoxime Derivatives

The ketone carbonyl group in 5-Oxo-3-phenylhexanoic acid readily undergoes condensation reactions with hydroxylamine (B1172632) or its derivatives to form ketoximes. This reaction is typically carried out in a weakly acidic medium, which catalyzes the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. The resulting ketoxime is a stable derivative that can be useful in subsequent synthetic steps or for characterization purposes learncbse.in.

Deprotection Strategies for Protected Derivatives

In multi-step syntheses, it is often necessary to protect one of the functional groups of 5-Oxo-3-phenylhexanoic acid to ensure chemoselectivity in subsequent reactions.

Ketone Protection: The ketone functionality can be protected as an acetal (B89532) or ketal, most commonly by reacting the compound with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst wikipedia.orglibretexts.org. These protecting groups are stable in neutral to strongly basic conditions libretexts.org. Deprotection is typically achieved by hydrolysis with aqueous acid, which regenerates the original ketone learncbse.inwikipedia.org.

Carboxylic Acid Protection: The carboxylic acid group is commonly protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) esters). Deprotection strategies vary with the type of ester. Simple alkyl esters are generally cleaved by acid- or base-catalyzed hydrolysis. Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis.

Coupling Reactions for Amide Bond Formation

The carboxylic acid moiety of 5-Oxo-3-phenylhexanoic acid can be converted to an amide through coupling reactions with primary or secondary amines. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine at room temperature chemistrysteps.com.

The general process involves the activation of the carboxyl group to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester. The amine then displaces the activating group to form the stable amide bond chemistrysteps.com. A wide array of coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization peptide.comnih.gov.

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Forms a dicyclohexylurea byproduct that is largely insoluble in common organic solvents peptide.com. |

| Carbodiimides | EDC or EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble, allowing for easy removal of the urea (B33335) byproduct and excess reagent by aqueous extraction peptide.comstackexchange.com. Often used with additives like HOBt to improve efficiency nih.govresearchgate.net. |

| Uronium/Phosphonium Salts | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts quickly with less epimerization; preferred for many rapid coupling protocols peptide.comstackexchange.com. |

| Uronium/Phosphonium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and effective coupling reagent, though excess can cause N-terminal capping in peptide synthesis peptide.com. |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for standard amide bond formation stackexchange.com. |

Condensation Reactions Involving Keto-Acid Functionality

The presence of both a ketone and a carboxylic acid allows 5-Oxo-3-phenylhexanoic acid to participate in various condensation reactions. The methylene (B1212753) groups alpha to the ketone are enolizable, providing a site for nucleophilic attack. Reactions such as the Claisen condensation, which typically involve esters, provide a framework for understanding how keto-acids can be utilized. In these reactions, an enolate acts as a nucleophile, attacking an electrophilic carbonyl carbon to form a new carbon-carbon bond fiveable.meorganic-chemistry.org. Under specific conditions, intramolecular condensation could potentially lead to the formation of cyclic products. Furthermore, if the ester form of the acid is used, it can undergo decarboxylation after hydrolysis, a common strategy in acetoacetic ester and malonic ester syntheses to produce ketones or extend carbon chains libretexts.orgaklectures.com.

Role as a Synthetic Building Block in Complex Molecule Construction

5-Oxo-3-phenylhexanoic acid serves as a valuable and versatile building block in organic synthesis due to its distinct and reactive functional groups.

Precursor in Organic Synthesis of Diverse Chemical Entities

The dual functionality of 5-Oxo-3-phenylhexanoic acid makes it an ideal precursor for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds. For instance, condensation of the γ-keto acid moiety with hydrazine (B178648) derivatives can be used to construct six-membered pyridazinone rings. Similarly, reaction with hydroxylamine could yield isoxazole (B147169) derivatives nih.gov. The ability to selectively manipulate either the keto or the acid group allows for its stepwise incorporation into larger molecular frameworks, making it a key intermediate in the synthesis of various target molecules.

Application in Peptide Synthesis with Protected Amino Acid Derivatives

The incorporation of non-natural amino acids with unique side chains is a powerful strategy for modifying the properties of peptides researchgate.netbiosynth.com. 5-Oxo-3-phenylhexanoic acid can be utilized as a synthetic building block to introduce a ketone functionality into a peptide sequence. To achieve this, the ketone group would first need to be protected, for example as a 1,3-dithiolane, which is stable to standard peptide synthesis conditions acs.org.

Once the ketone is protected, the carboxylic acid can be activated using standard peptide coupling reagents (such as HATU or EDC) and reacted with the N-terminus of a resin-bound peptide or a protected amino acid ester peptide.com. After the peptide chain is assembled, the protecting group can be selectively removed to unmask the ketone acs.org. The introduction of a ketone group into the peptide backbone or side chain provides a site for further chemoselective modifications, such as oxime or hydrazone formation, which can be used to attach labels or other molecules chemrxiv.orgresearchgate.net. This approach enhances the chemical diversity and functionality of synthetic peptides acs.org.

Advanced Computational and Theoretical Investigations of 5 Oxo 3 Phenylhexanoic Acid

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying chemical reactions. wikipedia.org For 5-Oxo-3-phenylhexanoic acid, DFT calculations can elucidate the mechanisms of its formation and subsequent transformations by mapping the potential energy surface of a reaction. This involves locating transition states and calculating the activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics.

A key potential reaction for this γ-keto acid is an intramolecular cyclization to form a five-membered lactol ring, a common ring-chain tautomerism for γ- and δ-ketocarboxylic acids. benthamopen.com DFT can be used to model this keto-acid-lactol equilibrium, predicting which form is more stable and the energy barrier for their interconversion. nih.gov Studies on similar keto-enol tautomerization processes in other ketones and diketones have shown that DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set like 6-31+G(d,p), can accurately predict activation free energy barriers. nih.govorientjchem.org The choice of functional, basis set, and the inclusion of a solvent model are critical for achieving accurate results. nih.govmdpi.com

Furthermore, DFT is instrumental in studying other reaction pathways, such as decarboxylation, which is a characteristic reaction of β-keto acids but can also be relevant for γ-keto acids under certain conditions. nih.govresearchgate.net By calculating the free energy profile, researchers can determine the most favorable mechanistic pathway, whether it proceeds through a concerted mechanism or involves intermediates. nih.govresearchgate.netresearchgate.net

| Parameter | Typical Selection | Purpose |

|---|---|---|

| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, which accounts for quantum mechanical effects. |

| Basis Set | 6-31+G(d,p), 6-311++G(d,p), cc-pVTZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide higher accuracy. |

| Solvent Model | PCM (Polarizable Continuum Model), SMD (Solvation Model based on Density) | Accounts for the effect of the solvent on the electronic structure and energies of the molecule. nih.gov |

| Calculation Type | Geometry Optimization, Frequency Calculation, Transition State Search (e.g., QST2/QST3) | To find stable molecular structures (reactants, products, intermediates) and the highest energy point along the reaction path (transition state). |

Molecular Dynamics (MD) Simulations for Solvation Effects and Diffusion Rates

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the conformational dynamics and thermodynamic properties of molecules in different environments, such as in solution. chemrxiv.org

For 5-Oxo-3-phenylhexanoic acid, MD simulations are particularly useful for studying its behavior in a solvent, like water. These simulations can reveal how water molecules arrange around the solute's different functional groups (the phenyl ring, carboxylic acid, and ketone), a process known as solvation. The strength of these interactions is quantified by the solvation free energy, which can be calculated using methods like thermodynamic integration or free energy perturbation. aip.orgresearchgate.net Accurate calculation of solvation free energy is crucial for understanding the compound's solubility and partitioning behavior between different phases. nih.gov

MD simulations also allow for the calculation of dynamic properties, such as the diffusion rate (diffusivity) of 5-Oxo-3-phenylhexanoic acid in a solvent. The diffusion coefficient can be determined by analyzing the molecule's mean square displacement over time from the simulation trajectory. This property is fundamental to understanding mass transport phenomena, which is important in contexts like drug delivery and reaction kinetics in solution. High-quality simulations using well-parameterized force fields can yield results that compare favorably with experimental data. rsc.org

| Parameter | Typical Selection | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field), CGenFF (CHARMM General Force Field) | Defines the potential energy function of the system, including bond lengths, angles, and non-bonded interactions. ims.ac.jp |

| Water Model | TIP3P, SPC/E | An empirical model used to represent water molecules in the simulation box. ims.ac.jp |

| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. ims.ac.jp |

| Temperature | 300 K | Simulates the system at or near room temperature. chemrxiv.org |

| Simulation Time | 10 - 100 ns | The duration of the simulation, which must be long enough to sample the relevant molecular motions. chemrxiv.org |

| Time Step | 2 fs | The small time interval at which the equations of motion are integrated. chemrxiv.org |

Machine Learning Applications in Predicting Regioselectivity of Transformations

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, including yields and selectivity, often with greater speed than traditional computational methods. researchgate.netnih.govacs.org For 5-Oxo-3-phenylhexanoic acid, ML models can be developed to predict the regioselectivity of various chemical transformations. Regioselectivity is critical in synthesis, as it determines which position on a molecule will react.

Potential reactions on 5-Oxo-3-phenylhexanoic acid where regioselectivity is a key question include electrophilic aromatic substitution on the phenyl ring or C-H functionalization at various positions along the aliphatic chain. acs.orgchemrxiv.org An ML model for predicting these outcomes would be trained on a large dataset of known reactions for similar substrates. mit.eduacs.org The input for the model consists of features, or "descriptors," that represent the electronic and steric properties of each potential reaction site on the molecule. These descriptors can be derived from quantum chemical calculations. The model then learns the complex relationship between these features and the observed experimental outcome. Models like Random Forest or Support Vector Machines (SVM) have proven effective for predicting regioselectivity in C-H activation reactions. nih.govnih.govresearcher.life This approach can rapidly screen potential reactions and guide the design of selective synthetic strategies. nih.gov

| Component | Description | Example |

|---|---|---|

| Model Type | The algorithm used to learn from the data. | Random Forest, Neural Network, Support Vector Machine (SVM) nih.gov |

| Features/Descriptors | Numerical representations of the molecule's properties at each potential reaction site. | Atomic charges, steric parameters (e.g., buried volume), NMR shifts, bond dissociation energies. |

| Training Data | A large database of reactions with known regioselective outcomes for substrates similar to the target molecule. | Data from sources like Reaxys or patents, covering C-H functionalization of alkyl-aryl compounds. |

| Performance Metric | A measure of the model's predictive accuracy on a test set of unseen reactions. | Top-1 accuracy (is the major product correctly ranked first?), F1 score. nih.govnih.gov |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. orientjchem.org This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

As a phenylalkanoic acid, 5-Oxo-3-phenylhexanoic acid is a structural analogue of endogenous fatty acids. wikipedia.org This similarity suggests it could interact with biological targets involved in fatty acid metabolism and signaling. Potential targets for docking studies could include:

Fatty Acid Synthase (FASN): An enzyme crucial for the synthesis of fatty acids. researchgate.net

Fatty Acid Desaturases: Enzymes that introduce double bonds into fatty acids. nih.govrsc.org

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are activated by fatty acids and regulate genes involved in lipid metabolism. nih.gov

Human Serum Albumin (HSA): A major transport protein in the blood that binds fatty acids. mdpi.com

In a docking study, a 3D model of 5-Oxo-3-phenylhexanoic acid would be placed into the binding site of a target protein whose structure is known from X-ray crystallography or NMR. The docking algorithm samples many possible binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. plos.org

| Potential Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|

| Fatty Acid Synthase (FASN) (e.g., 2VZ8) | -7.5 | Hydrophobic interactions with phenyl ring; H-bond from carboxylate to a basic residue (e.g., Arg, Lys). |

| PPARγ (e.g., 3KMZ) | -8.2 | H-bonds from carboxylate to Ser, His, Tyr; Hydrophobic pocket accommodating the phenyl and hexanoic chain. nih.gov |

| Δ9-Fatty Acid Desaturase (Homology Model) | -6.8 | Interactions with conserved His residues in the active site; hydrophobic channel. nih.gov |

X-ray Crystallographic Studies of Related Compound Structures and Complexes

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional atomic structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can map the electron density and thereby deduce the positions of atoms, bond lengths, bond angles, and torsional angles.

While a crystal structure for 5-Oxo-3-phenylhexanoic acid itself has not been reported in public databases, crystallographic studies of structurally related compounds provide invaluable insights into its likely molecular conformation and intermolecular interactions. Relevant related structures include:

Other Phenylalkanoic Acids: These would reveal preferred conformations of the alkyl chain relative to the phenyl ring.

β- and γ-Keto Acids: The crystal structures of other keto acids can show how the ketone and carboxylic acid functional groups engage in intermolecular hydrogen bonding. acs.org For example, keto acids can form common acid-to-acid dimers or chains of carboxyl-to-ketone hydrogen bonds. benthamopen.com

γ-Lactones/Lactols: As 5-Oxo-3-phenylhexanoic acid is a γ-keto acid, it can exist in equilibrium with its cyclic lactol form. benthamopen.comwikipedia.org X-ray studies on similar bicyclic γ-ketocarboxylic acids have shown that the molecule can crystallize exclusively in the closed, tricyclic lactol form, driven by the relief of angular strain. benthamopen.com

A crystallographic analysis of 5-Oxo-3-phenylhexanoic acid or a close analogue would provide precise data on its solid-state structure, confirming its conformation and revealing the hydrogen-bonding network that dictates its crystal packing.

| Parameter | Reported Value |

|---|---|

| Chemical Formula | C9H12O3 |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| Unit Cell Dimensions | a = 6.4030(5) Å, b = 10.6590(3) Å, c = 12.1023(3) Å, β = 102.083(1)° |

| Volume (V) | 807.68(4) ų |

| Molecules per unit cell (Z) | 4 |

| Key H-Bond (O···O distance) | 2.7667(16) Å |

Biochemical Interactions and Metabolic Fate of 5 Oxo 3 Phenylhexanoic Acid Derivatives

Mechanisms of Interaction with Enzyme Systems

The interaction of 5-Oxo-3-phenylhexanoic acid derivatives with enzyme systems is predicated on their molecular structure, which determines how they are recognized and processed by various enzymes. These interactions can range from serving as a substrate for catalytic conversion to acting as an inhibitor of enzymatic activity.

Enzyme-catalyzed reactions begin with the binding of a substrate to the active site of an enzyme. The specificity of this recognition is determined by the three-dimensional structure of the active site, which is shaped by the arrangement of amino acid residues. For a molecule like 5-Oxo-3-phenylhexanoic acid, several structural features would be key to its recognition by an enzyme.

The presence of a carboxylic acid group allows for potential ionic interactions with positively charged amino acid residues, such as lysine (B10760008) or arginine, within the active site. The phenyl group, being hydrophobic, can interact with nonpolar pockets in the enzyme's active site through van der Waals forces. The keto group at the 5-position introduces a polar region that can participate in hydrogen bonding with appropriate amino acid side chains, such as serine or tyrosine.

Table 1: Potential Enzyme-Substrate Interactions for 5-Oxo-3-phenylhexanoic Acid

| Structural Feature of 5-Oxo-3-phenylhexanoic Acid | Potential Interacting Enzyme Residue/Region | Type of Interaction |

| Carboxylic Acid Group | Positively charged amino acids (e.g., Lysine, Arginine) | Ionic Bonding |

| Phenyl Group | Hydrophobic pocket in the active site | Van der Waals Forces |

| Keto Group | Polar amino acids (e.g., Serine, Threonine, Tyrosine) | Hydrogen Bonding |

| Overall Molecular Shape | Complementary shape of the enzyme's active site | Shape Complementarity |

Beyond serving as a substrate, 5-Oxo-3-phenylhexanoic acid and its derivatives could also act as enzyme inhibitors. Inhibition occurs when a molecule binds to an enzyme and decreases its activity. The nature of this inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively.

Given its structural similarity to endogenous molecules that contain phenyl and keto groups, 5-Oxo-3-phenylhexanoic acid could potentially act as a competitive inhibitor for enzymes that process such substrates. For example, metabolites of phenylalanine, which also contain a phenyl group, have been shown to inhibit enzymes involved in ketone-body utilization. nih.gov This suggests that the phenyl and keto moieties of 5-Oxo-3-phenylhexanoic acid could allow it to bind to the active sites of certain enzymes, preventing the binding of the natural substrate.

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. The determination of Ki values for 5-Oxo-3-phenylhexanoic acid with various enzymes would be necessary to quantify its inhibitory potential.

Exploration of Metabolic Pathways and Biotransformations

The metabolic fate of a xenobiotic like 5-Oxo-3-phenylhexanoic acid involves a series of biotransformation reactions, generally categorized into Phase I and Phase II metabolism. These pathways aim to increase the water solubility of the compound, thereby facilitating its excretion.

Phase I reactions typically introduce or expose functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups. For 5-Oxo-3-phenylhexanoic acid, several Phase I reactions are plausible. The aliphatic chain could undergo hydroxylation, catalyzed by cytochrome P450 monooxygenases. nih.govmhmedical.com This could occur at various positions on the hexanoic acid chain. The phenyl group is also a target for hydroxylation, which would produce phenolic metabolites.

Another potential Phase I pathway is the reduction of the keto group at the 5-position to a secondary alcohol, forming 5-hydroxy-3-phenylhexanoic acid. This reaction would be catalyzed by ketoreductases.

Following Phase I modifications, the molecule would enter Phase II metabolism, where the newly introduced or exposed functional groups are conjugated with endogenous polar molecules. This process further increases water solubility. Common conjugation reactions include glucuronidation, sulfation, and conjugation with amino acids like glycine. The carboxylic acid group of 5-Oxo-3-phenylhexanoic acid or its metabolites could be a primary site for conjugation.

Table 2: Potential Metabolic Transformations of 5-Oxo-3-phenylhexanoic Acid

| Metabolic Phase | Type of Reaction | Potential Metabolite | Enzyme Class |

| Phase I | Aliphatic Hydroxylation | Hydroxylated 5-Oxo-3-phenylhexanoic acid | Cytochrome P450 |

| Phase I | Aromatic Hydroxylation | Phenolic derivatives of 5-Oxo-3-phenylhexanoic acid | Cytochrome P450 |

| Phase I | Keto Reduction | 5-Hydroxy-3-phenylhexanoic acid | Ketoreductases |

| Phase II | Glucuronidation | 5-Oxo-3-phenylhexanoic acid glucuronide | UDP-glucuronosyltransferases |

| Phase II | Sulfation | 5-Oxo-3-phenylhexanoic acid sulfate | Sulfotransferases |

| Phase II | Amino Acid Conjugation | Glycine conjugate of 5-Oxo-3-phenylhexanoic acid | Acyl-CoA synthetases and Acyl-CoA:amino acid N-acyltransferases |

As a xenobiotic, 5-Oxo-3-phenylhexanoic acid is not expected to have a primary role as an intermediate in central metabolic pathways. However, its metabolites could potentially interact with and influence endogenous metabolic pathways. For instance, if the biotransformation of 5-Oxo-3-phenylhexanoic acid leads to the formation of metabolites that resemble endogenous molecules, these metabolites could potentially enter and perturb normal metabolic pathways.

The biotransformation of xenobiotic carboxylic acids can involve their conversion to acyl-CoA thioesters. These reactive intermediates can then be conjugated with amino acids. This process occurs within the mitochondria, and the formation of xenobiotic acyl-CoA thioesters has the potential to perturb mitochondrial function if they are not efficiently conjugated.

Biological Activities and Pharmacological Potential of 5 Oxo 3 Phenylhexanoic Acid Derivatives in Vitro and in Silico

Evaluation of Anti-inflammatory Activities

Derivatives of structurally related compounds to 5-oxo-3-phenylhexanoic acid, such as phenylpropanoids and cinnamic acid, have demonstrated notable anti-inflammatory properties. nih.govmdpi.com Phenylpropanoids, which are synthesized in plants from the amino acid phenylalanine, are recognized for a range of pharmacological effects, including anti-inflammatory action. nih.gov Research on cinnamic acid, an organic acid naturally found in plants, has confirmed its role in mitigating inflammation. mdpi.com Studies have shown that cinnamic acid can reduce symptoms of ulcerative colitis in animal models by decreasing levels of malondialdehyde (MDA) and increasing levels of superoxide dismutase (SOD) and catalase (CAT), alongside a notable reduction in inflammatory symptoms observed in histopathological examinations. mdpi.com

The anti-inflammatory potential of these compounds is often linked to their ability to modulate key inflammatory pathways. For instance, certain derivatives of cinnamic acid have been shown to significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and NF-kB transcriptional activity in macrophage cell lines. nih.gov This mechanism is crucial as NO is a key mediator in the inflammatory process.

A significant mechanism through which derivatives related to 5-oxo-3-phenylhexanoic acid may exert anti-inflammatory effects is via the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is discussed in more detail in a later section. Inhibition of NAAA increases the levels of N-palmitoylethanolamine (PEA), an endogenous lipid with well-documented anti-inflammatory and analgesic effects. escholarship.org This modulation of PEA levels represents a key therapeutic strategy for controlling inflammation. escholarship.org The development of potent and stable NAAA inhibitors has enabled further study into their therapeutic applications in preclinical models of pain and inflammation. nih.gov

Assessment of Antimicrobial and Antibacterial Properties

The 5-oxo-heterocyclic scaffold is a recurring motif in compounds investigated for antimicrobial properties. For example, derivatives of 5-oxopyrrolidine have been identified as attractive scaffolds for developing agents targeting multidrug-resistant Gram-positive pathogens. nih.gov In one study, a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains. nih.gov Similarly, 5-oxo-imidazoline derivatives are recognized for their wide antimicrobial profile, with some compounds showing excellent antibacterial activity against Gram-positive bacteria like Bacillus thuringiensis. researchgate.net

While direct studies on 5-oxo-3-phenylhexanoic acid are limited, research on related structures provides insight into their potential antimicrobial action. The presence of acyl groups and aromatic cores are features found in many biologically active substances with antimicrobial effects. researchgate.net It has been suggested that for some classes of compounds, the presence of oxygenated substituents in an ether or ester form can enhance antibacterial activity, possibly by increasing lipophilicity which aids in penetrating the bacterial cell wall. nih.gov

Furthermore, various phytochemicals with structures related to phenylalkanoic acids, such as certain coumarin and phenolic acid derivatives, exhibit a broad spectrum of antimicrobial activity. nih.govmdpi.com For instance, caffeic acid has demonstrated higher antimicrobial activity than p-coumaric acid, an effect attributed to the additional hydroxyl group on its phenolic ring. mdpi.com This highlights that specific substitutions on the phenyl ring can significantly influence antimicrobial efficacy.

Investigation of Antioxidant Properties

Phenolic compounds, including hydroxybenzoic and hydroxycinnamic acids, are well-known for their significant antioxidant capacity. mdpi.comnih.gov Their ability to act as antioxidants is primarily due to their capacity to donate hydrogen atoms, which neutralizes reactive oxygen species (ROS). nih.gov The antioxidant potential of these molecules is influenced by the number and position of hydroxyl groups on the aromatic ring. mdpi.comnih.gov For example, 3,4-dihydroxyphenylacetic acid is a more efficient antioxidant than its partially methylated counterpart. nih.gov

Alpha-keto acids, a class to which 5-oxo-3-phenylhexanoic acid belongs, are also recognized for their role as antioxidants and their protective effects in models of oxidative stress. mdpi.com The antioxidant activity of phenolic acids is also influenced by the link between the carboxylic group and the phenyl ring. In many cases, cinnamic acid derivatives show better efficacy than benzoic acid derivatives, suggesting that the separation and conjugation of the acidic moiety from the ring impacts radical delocalization. nih.gov

Cytotoxic and Anticancer Activity Studies against Cell Lines

Derivatives containing scaffolds related to 5-oxo-3-phenylhexanoic acid have shown significant potential as cytotoxic and anticancer agents. For example, 5-oxopyrrolidine derivatives have been investigated as promising scaffolds for developing novel anticancer compounds. nih.gov

In a study on bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, a compound designated as 5o demonstrated the most potent anti-cancer activity, particularly against glioblastoma cell lines. researchgate.net The cytotoxic effects of this and related compounds were evaluated across a variety of cancer cell lines, as detailed in the table below.

| Cell Line | Cancer Type | Compound | Activity / Finding | Reference |

|---|---|---|---|---|

| A549 | Lung Cancer | Compound 5 | LD50: 89.3 µM | nih.gov |

| A549 | Lung Cancer | Compound 7 | LD50: 48.1 µM | nih.gov |

| CRL 1548 | Liver Cancer | Compound 7 | LD50: 45.1 µM | nih.gov |

| Various | Glioblastoma, etc. | Compound 5o | Identified as most potent in a library of 16 derivatives. | researchgate.net |

| HEPG2 | Hepatocellular Carcinoma | Compound 5 | Potent cytotoxic effect (86.5% inhibition) | |

| MCF7 | Breast Adenocarcinoma | Compound 14 | Strong cytotoxic potency (84.4% inhibition) | |

| PaCa2 | Pancreatic Cancer | Compound 18 | Potent cytotoxic activity (84.4% inhibition) |

The mechanisms underlying these cytotoxic effects can be varied. For instance, some coumarin derivatives have been found to induce cell cycle arrest at different phases in lung and liver cancer cell lines. nih.gov Similarly, certain sulfonyl-α-L-amino acid derivatives have demonstrated potent antiproliferative activity against human cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase. The development of new anticancer candidates often involves evaluating derivatives against a panel of cell lines to identify those with high potency and selectivity. mdpi.com

Modulation of Specific Biological Targets

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory mediator N-palmitoylethanolamine (PEA). escholarship.orgnih.gov NAAA hydrolyzes PEA into palmitic acid and ethanolamine, thus terminating its biological activity. nih.gov The enzyme exhibits an optimal pH of 4.5-5.0, consistent with its localization within lysosomes. nih.gov

Pharmacological inhibition of NAAA presents a compelling therapeutic strategy for treating inflammation and pain. escholarship.org By blocking NAAA, the intracellular levels of PEA are increased, enhancing its natural anti-inflammatory and analgesic effects. escholarship.orgnih.gov This approach has been explored through the development of various NAAA inhibitors, which have shown efficacy in animal models of pain and inflammation by attenuating hyperalgesia and allodynia. escholarship.org

The development of potent and stable NAAA inhibitors has been a focus of medicinal chemistry, leading to compounds that can be used to probe the therapeutic potential of this target in preclinical disease models. nih.gov Research has highlighted the beneficial effects of NAAA inhibition in the context of central nervous system inflammation, suggesting its promise for neurological disorders with an inflammatory component. uclouvain.be

Lon protease 1 (LONP1) is an ATP-dependent quality control protease located in the mitochondrial matrix. nih.govmdpi.com It plays a critical role in maintaining mitochondrial protein homeostasis (proteostasis) by degrading misfolded, damaged, or oxidized proteins. researchgate.netnih.gov LONP1 is essential for regulating various mitochondrial functions, including the activity of the electron transport chain and the maintenance of mitochondrial DNA. mdpi.comresearchgate.net

The structure and function of human LONP1 have been elucidated through cryo-electron microscopy, revealing that it adopts open and closed spiral staircase conformations that are dictated by the presence of a substrate and nucleotide. researchgate.net The activation of its proteolytic function is a regulated, multi-step process. Substrate binding within the central ATPase channel alone is not sufficient to activate the protease domains. Full activation requires the subsequent binding of the substrate within the protease active site itself. researchgate.net This regulatory mechanism allows LONP1 activity to be precisely tuned to the needs of the cell, preventing the unwanted degradation of functional proteins. nih.gov

Imbalances in LONP1 activity, due to mutation or aberrant expression, are implicated in a variety of human diseases, including cancer and the multi-system developmental disorder CODAS syndrome. nih.govresearchgate.net While the mechanism of LONP1 activation by protein substrates is becoming clearer, there is currently no evidence in the scientific literature to suggest that its activity is directly modulated or activated by small molecules such as 5-oxo-3-phenylhexanoic acid or its derivatives. The primary focus of research has been on its role in proteostasis and the consequences of its dysfunction. nih.govmdpi.com

RORγt Inverse Agonism and Related Transcriptional Regulation

Derivatives of 5-Oxo-3-phenylhexanoic acid have been identified as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). As a master regulator of Th17 cell differentiation, RORγt is a key therapeutic target for autoimmune diseases. nih.govtandfonline.com

The inverse agonistic activity of these compounds leads to the suppression of RORγt-mediated gene transcription. By binding to the ligand-binding domain of RORγt, these derivatives induce a conformational change that promotes the recruitment of co-repressors instead of co-activators, thereby inhibiting the transcriptional activity of the receptor. nih.gov This mechanism effectively reduces the expression of RORγt target genes, including those encoding for inflammatory cytokines.

In vitro studies have demonstrated the potency of certain 6-oxo-4-phenyl-hexanoic acid derivatives in inhibiting RORγt activity. For instance, a specific derivative, referred to as compound 12a , exhibited significant inhibitory activity in a RORγt reporter gene assay. nih.gov The transcriptional regulation by these compounds has been shown to directly impact the production of IL-17A in cellular assays, highlighting their potential for the treatment of inflammatory conditions.

| Compound | RORγt Reporter Gene Assay IC50 (nM) |

|---|---|

| 12a | 4.8 |

Inhibition of GRP78 Expression by Related Compounds

While direct evidence for the inhibition of Glucose-Regulated Protein 78 (GRP78) expression by 5-Oxo-3-phenylhexanoic acid is not extensively documented, the modulation of this key endoplasmic reticulum (ER) chaperone by other structurally related small molecules provides a basis for potential activity. GRP78 plays a crucial role in the unfolded protein response (UPR), a cellular stress response pathway. nih.gov Chronic activation of the UPR is implicated in various diseases, including metabolic disorders and cancer.

Certain compounds have been shown to covalently bind to and inhibit the chaperone activity of GRP78. nih.gov This inhibition can lead to a downstream reduction in ER stress and its associated inflammatory signaling pathways. For example, the natural product celastrol has been identified as a covalent inhibitor of GRP78, leading to the suppression of ER stress-induced inflammation and lipogenesis. nih.govelifesciences.org The mechanism of action involves the compound binding to a specific cysteine residue within the GRP78 protein, thereby inactivating its function. nih.gov Given the presence of reactive carbonyl groups in 5-Oxo-3-phenylhexanoic acid and its derivatives, a similar mechanism of covalent interaction with protein targets like GRP78 could be explored.

Interaction with Bacterial DNA Gyrase B

The potential for 5-Oxo-3-phenylhexanoic acid derivatives to interact with bacterial DNA gyrase B represents a promising avenue for antibacterial drug discovery. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-validated antibacterial target. acs.orgnih.gov The B subunit of DNA gyrase (GyrB) contains the ATP-binding site, which is crucial for the enzyme's catalytic activity.

| Amino Acid Residue | Potential Interaction |

|---|---|

| Asp73 | Hydrogen bond with the ligand |

| Asn46 | Hydrogen bond with the ligand |

| Val71 | Hydrophobic interaction |

| Ile78 | Hydrophobic interaction |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives of 5-Oxo-3-phenylhexanoic acid, SAR studies have been particularly informative in the context of their RORγt inverse agonist activity. nih.gov These studies have revealed that modifications to the phenyl ring and the hexanoic acid chain can significantly impact the compound's inhibitory potency and pharmacokinetic properties.

Key findings from SAR studies on related 6-oxo-4-phenyl-hexanoic acid derivatives include:

Modifications to the Hexanoic Acid Chain: Alterations to the length and substitution pattern of the aliphatic chain can influence the compound's binding affinity and selectivity for the RORγt ligand-binding pocket. The presence of the oxo group is often critical for activity.

Chirality: The stereochemistry at the C3 position of the hexanoic acid chain can play a significant role in the compound's biological activity, with one enantiomer often exhibiting greater potency than the other.

| Modification | Effect on RORγt Inhibitory Potency |

|---|---|

| Introduction of Chlorine on Phenyl Ring | Increased potency |

| Methyl Ester at the Carboxylic Acid | Reduced potency |

Investigation of Mitochondrial Homeostasis Restoration and Ferroptosis Inhibition by Related Compounds

Mitochondrial homeostasis is essential for cellular health, and its disruption is linked to various pathologies. mdpi.com Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. nih.govresearchgate.net The interplay between mitochondrial dysfunction and ferroptosis is a critical area of research. mdpi.com While direct studies on 5-Oxo-3-phenylhexanoic acid are limited, the potential for related compounds to modulate these processes warrants investigation.

Small molecules can restore mitochondrial homeostasis by various mechanisms, including promoting mitochondrial biogenesis, regulating mitochondrial dynamics (fusion and fission), and enhancing mitophagy to remove damaged mitochondria. mdpi.comscilit.com Inhibition of ferroptosis can be achieved by reducing iron overload, scavenging lipid reactive oxygen species, or upregulating antioxidant defense systems such as the glutathione peroxidase 4 (GPX4) pathway. nih.gov

The chemical structure of 5-Oxo-3-phenylhexanoic acid, with its potential for metal chelation and antioxidant activity, suggests that its derivatives could be designed to target pathways involved in mitochondrial health and ferroptosis. For instance, compounds that can chelate excess iron could directly inhibit the Fenton reaction, a key driver of lipid peroxidation in ferroptosis. Furthermore, molecules with the ability to scavenge free radicals could protect mitochondrial membranes from oxidative damage.

Analytical and Characterization Methodologies for 5 Oxo 3 Phenylhexanoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of 5-Oxo-3-phenylhexanoic acid by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 5-Oxo-3-phenylhexanoic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The phenyl group typically exhibits signals in the aromatic region (δ 7.0-7.5 ppm). The methine proton adjacent to the phenyl group and the methylene (B1212753) protons of the hexanoic acid chain would appear at distinct chemical shifts, influenced by the neighboring carbonyl and carboxylic acid groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the ketone and carboxylic acid functional groups are expected to resonate at the downfield end of the spectrum (typically δ 170-210 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the chain would be found at higher field strengths.

Expected NMR Data for 5-Oxo-3-phenylhexanoic Acid

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 185 |

| Phenyl (C₆H₅) | 7.1 - 7.4 (multiplet) | 125 - 145 |

| Methine (-CH-) | 3.0 - 3.5 (multiplet) | 40 - 50 |

| Methylene (-CH₂-COOH) | 2.5 - 2.9 (multiplet) | 35 - 45 |

| Methylene (-CH₂-C=O) | 2.7 - 3.1 (multiplet) | 45 - 55 |

| Methyl (-CH₃) | 2.1 - 2.3 (singlet) | 25 - 35 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of 5-Oxo-3-phenylhexanoic acid is characterized by distinct absorption bands corresponding to its key functional groups.

The most prominent features include a very broad O-H stretching band for the carboxylic acid group, typically centered around 3000 cm⁻¹. spectroscopyonline.com The C=O stretching vibrations for the ketone and carboxylic acid groups are also strong and sharp, appearing in the region of 1680-1760 cm⁻¹. spectroscopyonline.comrsc.org The presence of the phenyl group is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Frequencies for 5-Oxo-3-phenylhexanoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Ketone | C=O Stretch | 1710 - 1730 | Strong |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk The molecular weight of 5-Oxo-3-phenylhexanoic acid is 206.24 g/mol . chemsynthesis.comnih.gov

In a typical electron ionization (EI) mass spectrum, 5-Oxo-3-phenylhexanoic acid would be expected to show a molecular ion peak (M⁺) at m/z 206. The fragmentation pattern is dictated by the structure, with common cleavages occurring adjacent to the carbonyl groups and the phenyl ring. libretexts.orgmiamioh.edu For the related isomer 4-Oxo-6-phenylhexanoic acid, GC-MS analysis shows a top peak at m/z 206, with other significant fragments observed at m/z 105 and 91. nih.gov The fragment at m/z 91 is characteristic of a benzyl (B1604629) or tropylium (B1234903) ion, a common fragmentation for compounds containing a phenyl group attached to an alkyl chain.

Expected Mass Spectrometry Fragmentation Data for 5-Oxo-3-phenylhexanoic Acid

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 206 | [C₁₂H₁₄O₃]⁺ (Molecular Ion) | N/A |

| 188 | [M - H₂O]⁺ | H₂O |

| 161 | [M - COOH]⁺ | COOH |

| 105 | [C₆H₅CHCH₂]⁺ or [C₆H₅CO]⁺ | C₃H₅O₂ or C₃H₅O₂ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₅H₇O₃ |

| 77 | [C₆H₅]⁺ | C₆H₉O₃ |

Chromatographic Separation and Purity Analysis

Chromatographic methods are employed to separate 5-Oxo-3-phenylhexanoic acid from reaction mixtures or biological samples and to assess its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of non-volatile compounds like 5-Oxo-3-phenylhexanoic acid. A reverse-phase (RP) HPLC method is typically suitable for this analysis. sielc.com

In a common setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of acid, such as formic or phosphoric acid, to ensure the carboxylic acid remains protonated). sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group provides strong chromophoric activity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. athenaeumpub.com For analysis by GC, the carboxylic acid group of 5-Oxo-3-phenylhexanoic acid often requires derivatization (e.g., esterification to its methyl ester) to increase its volatility and thermal stability.

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column (e.g., a TR-5MS column). athenaeumpub.com The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected, providing both qualitative and quantitative information. athenaeumpub.comsemanticscholar.org The carrier gas is typically an inert gas like helium. athenaeumpub.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily due to the use of smaller stationary phase particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. In the analysis of 5-Oxo-3-phenylhexanoic acid, UPLC can be employed for rapid purity assessments, quantitative analysis, and monitoring reaction kinetics.

A hypothetical UPLC method for the analysis of 5-Oxo-3-phenylhexanoic acid could be developed to achieve rapid separation from its precursors, intermediates, and potential degradation products. The high resolution offered by UPLC would be particularly advantageous in distinguishing between structurally similar impurities. ijsrtjournal.com A typical UPLC system would consist of a binary or quaternary solvent manager, a sample manager with a low-dispersion injection system, a column heater, and a photodiode array (PDA) or mass spectrometry (MS) detector for analyte detection and identification.

The shorter analysis times afforded by UPLC, often reducing run times by up to 90% compared to HPLC, would significantly increase sample throughput in a research or quality control setting. ijsrtjournal.com This efficiency is critical for high-throughput screening or for time-sensitive analyses.

Below is an interactive data table outlining a potential UPLC method for 5-Oxo-3-phenylhexanoic acid.

| Parameter | Condition | Rationale |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The C18 stationary phase provides good retention for moderately polar compounds like 5-Oxo-3-phenylhexanoic acid. The 1.7 µm particle size ensures high efficiency and resolution. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for the analyte. |

| Gradient | 30% B to 95% B over 2 minutes | A gradient elution is suitable for separating compounds with a range of polarities, ensuring elution of the target compound and any potential impurities within a short timeframe. |

| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |

| Column Temperature | 40 °C | Elevated temperature can reduce viscosity and improve peak shape and reproducibility. |

| Injection Volume | 1 µL | Small injection volumes are used in UPLC to minimize band broadening. |

| Detection | PDA at 210 nm and 254 nm | The phenyl group of the molecule is expected to have strong absorbance in the UV region. Monitoring multiple wavelengths can aid in impurity profiling. |

| Expected Retention Time | ~1.5 minutes | Based on the gradient and flow rate, the analyte would be expected to elute rapidly. |

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of 5-Oxo-3-phenylhexanoic acid, the experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the theoretical values calculated from its molecular formula, C₁₂H₁₄O₃. chemsynthesis.com This comparison serves as a crucial verification of the compound's purity and elemental makeup.

The theoretical elemental composition of 5-Oxo-3-phenylhexanoic acid is calculated based on its molecular formula and the atomic weights of its constituent elements.

Molecular Formula: C₁₂H₁₄O₃

Molecular Weight: 206.24 g/mol chemsynthesis.com

Atomic Weight of Carbon (C): 12.01 g/mol

Atomic Weight of Hydrogen (H): 1.01 g/mol

Atomic Weight of Oxygen (O): 16.00 g/mol

The theoretical percentages are calculated as follows:

% Carbon (C): (12 * 12.01 / 206.24) * 100 = 69.88%

% Hydrogen (H): (14 * 1.01 / 206.24) * 100 = 6.84%

% Oxygen (O): (3 * 16.00 / 206.24) * 100 = 23.28%

In a typical elemental analysis experiment, a small, precisely weighed sample of 5-Oxo-3-phenylhexanoic acid would be combusted in a controlled environment. The resulting combustion products (CO₂, H₂O) are then quantitatively measured, and from these measurements, the percentages of carbon and hydrogen in the original sample are determined. The percentage of oxygen is often determined by difference.

The following interactive table shows a comparison of the theoretical elemental composition with a hypothetical set of experimental results for a sample of 5-Oxo-3-phenylhexanoic acid, demonstrating high purity.

| Element | Theoretical Percentage | Experimental Percentage (Hypothetical) | Deviation |

| Carbon (C) | 69.88% | 69.85% | -0.03% |

| Hydrogen (H) | 6.84% | 6.86% | +0.02% |

| Oxygen (O) | 23.28% | 23.29% | +0.01% |

A close correlation between the theoretical and experimental values, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition.

Application as Reference Standards in Analytical Method Development and Validation

A well-characterized reference standard is essential for the development, validation, and routine use of any analytical method. nih.gov A reference standard of 5-Oxo-3-phenylhexanoic acid, with certified purity and composition, would serve as the benchmark against which all analytical measurements are compared. nih.gov

In the context of analytical method development, a reference standard of 5-Oxo-3-phenylhexanoic acid would be used to:

Establish Method Specificity: By injecting the pure standard, the retention time and spectral characteristics of the analyte can be definitively established. This allows for the unambiguous identification of 5-Oxo-3-phenylhexanoic acid in more complex sample matrices.

Determine Linearity and Range: A calibration curve is constructed by preparing a series of solutions of the reference standard at known concentrations and measuring the instrumental response. This establishes the concentration range over which the method is accurate and precise.

Assess Accuracy and Precision: The accuracy of a method is determined by comparing the measured concentration of a spiked sample to the known concentration of the added reference standard. Precision is evaluated by repeatedly analyzing the reference standard to determine the degree of scatter in the results.

Define Limits of Detection (LOD) and Quantitation (LOQ): The LOD and LOQ are determined by analyzing progressively more dilute solutions of the reference standard to establish the lowest concentration that can be reliably detected and quantified, respectively.

During method validation, the performance characteristics of the analytical method are rigorously tested against predefined acceptance criteria, all of which rely on the use of a reliable reference standard. For routine analysis, the reference standard is used for system suitability testing to ensure the analytical system is performing correctly before analyzing samples, and for the ongoing calibration of the instrument. The availability of a high-purity reference standard for 5-Oxo-3-phenylhexanoic acid is therefore a prerequisite for obtaining accurate, reliable, and reproducible analytical data. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Oxo-3-phenylhexanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or oxidation of hexanoic acid derivatives. Reaction efficiency depends on catalysts (e.g., sodium ethoxide), solvent polarity, and temperature control. For example, nitro group reduction in analogous compounds (e.g., Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate) requires precise stoichiometry to avoid over-reduction . Characterization via NMR and IR should confirm ketone and carboxylic acid functional groups .

Q. Which spectroscopic techniques are most effective for characterizing 5-Oxo-3-phenylhexanoic acid, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use H NMR to identify phenyl protons (δ 7.2–7.5 ppm) and α-keto protons (δ 2.5–3.0 ppm). IR spectroscopy should highlight the carbonyl stretch (~1700 cm) and carboxylic acid O-H (~2500–3000 cm). Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns. Ensure data reproducibility by adhering to standardized protocols for instrument calibration .

Q. What are the solubility and stability profiles of 5-Oxo-3-phenylhexanoic acid under varying pH and temperature conditions?

- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) across pH 2–12. Stability studies should monitor degradation via HPLC under accelerated conditions (40–60°C). Document kinetic parameters (e.g., half-life) and protect light-sensitive functional groups with amber glassware .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of 5-Oxo-3-phenylhexanoic acid in novel catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Compare activation energies for proposed reactions (e.g., nucleophilic substitution at the α-carbon). Validate predictions with experimental kinetic studies, using Gaussian or ORCA software for simulations .

Q. What experimental strategies resolve contradictions in reported biological activities of 5-Oxo-3-phenylhexanoic acid derivatives?

- Methodological Answer : Design dose-response assays with standardized cell lines (e.g., HEK-293) and controls for batch variability. Use orthogonal analytical methods (e.g., LC-MS, bioassays) to verify compound integrity. Replicate conflicting studies under identical conditions, and apply statistical tools (ANOVA, PCA) to identify confounding variables .

Q. How can researchers optimize enantioselective synthesis of 5-Oxo-3-phenylhexanoic acid for chiral drug development?

- Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Adjust solvent polarity and temperature to favor kinetic vs. thermodynamic control, referencing analogous ketone reduction pathways .

Q. What are the limitations of current QSAR models for predicting the pharmacokinetics of 5-Oxo-3-phenylhexanoic acid analogs?

- Methodological Answer : Evaluate model accuracy by comparing predicted vs. experimental logP, bioavailability, and metabolic stability. Incorporate 3D molecular descriptors (e.g., VolSurf+) to account for steric effects. Validate with in vivo studies, ensuring compliance with OECD guidelines for data reporting .

Guidelines for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.